molecular formula C13H13N3O2 B2862975 6-Ethoxy-2,3'-bipyridine-5-carboxamide CAS No. 1210923-64-0

6-Ethoxy-2,3'-bipyridine-5-carboxamide

Cat. No.: B2862975
CAS No.: 1210923-64-0
M. Wt: 243.266
InChI Key: BILRGGNHNJWABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound like “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

The chemical reactions involving “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would depend on its functional groups and the conditions under which it is reacted .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would be determined by its molecular structure .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Rhodium(III)-Catalyzed Acylation : A study on rhodium(III)-catalyzed C-H acylmethylation of tridentate [2,2'-bipyridine]-6-carboxamides demonstrates the utility of bipyridine derivatives in facilitating regioselective C3-H acylation. This process, utilizing sulfoxonium ylides as carbene precursors, exemplifies the role of bipyridine scaffolds in promoting efficient and selective organic transformations, potentially applicable to 6-Ethoxy-2,3'-bipyridine-5-carboxamide for synthesizing complex molecules (Jia Yu et al., 2019).

Materials Science and Dye-Sensitized Solar Cells (DSCs)

  • Copper(I) Complexes for DSCs : Research on 6,6'-disubstituted-2,2'-bipyridine ligands with carboxylic acid substituents explores their use in copper-based dye-sensitized solar cells. The structural versatility and electronic properties of these bipyridine derivatives suggest potential for this compound in the development of new materials for solar energy conversion (E. Constable et al., 2009).

Pharmaceutical Chemistry

  • Antitumor Agents : A series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, bearing structural motifs related to bipyridine derivatives, have been investigated for their antitumor activity. These studies reveal the potential of bipyridine and related compounds in medicinal chemistry for the development of new antitumor agents (Yasunori Tsuzuki et al., 2004).

Mechanism of Action

The mechanism of action of a compound like “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would depend on its intended use. For example, if it were a drug, its mechanism of action would involve its interaction with biological targets .

Safety and Hazards

The safety and hazards associated with “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future directions for research on “6-Ethoxy-2,3’-bipyridine-5-carboxamide” would depend on its potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

2-ethoxy-6-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13-10(12(14)17)5-6-11(16-13)9-4-3-7-15-8-9/h3-8H,2H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILRGGNHNJWABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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